molecular formula C10H10N4O B2954287 7-Oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 904500-44-3

7-Oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Katalognummer: B2954287
CAS-Nummer: 904500-44-3
Molekulargewicht: 202.217
InChI-Schlüssel: IMAKXESOJBNGJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a propyl group at position 5, a carbonyl group at position 7, and a nitrile moiety at position 3 (Figure 1).

Key physicochemical properties include a high melting point (e.g., 330–332°C for its derivatives) and stability under physiological conditions, as evidenced by its use in in vivo studies . Its synthetic versatility allows for modifications at positions 2, 5, and 7, enabling the exploration of structure-activity relationships (SAR). Notably, it has demonstrated inhibitory activity against mitochondrial branched-chain aminotransferase (BCATm), with oral administration in mice significantly elevating circulating levels of branched-chain amino acids (leucine, isoleucine, and valine) .

Eigenschaften

IUPAC Name

7-oxo-5-propyl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-2-3-8-4-9(15)14-10(13-8)7(5-11)6-12-14/h4,6,12H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTIJPVQTSSZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)C(=CN2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 7-Oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile can be achieved through a Biginelli-type reaction. This reaction involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. The reaction proceeds in boiling dimethylformamide (DMF) without the need for catalysts, yielding the desired product in good yields . Another method involves the cyclocondensation of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with 1,3-diketones or keto esters in the presence of sulfuric acid and acetic acid as solvents .

Analyse Chemischer Reaktionen

7-Oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols.

Wissenschaftliche Forschungsanwendungen

Antihypertensive Applications

Modifying the 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine heterocycle to pyrazolo[1,5-a]pyrimidine resulted in orally active antihypertensive compounds . This modification was part of a strategy to develop potent orally active angiotensin II (AII) antagonists . Researchers achieved this by removing the 3-carboxylic acid, changing the heterocyclic system, and fine-tuning the substituents on the heterocycle and spacer of the heterocycle and biphenyltetrazole . One notable compound from this family, (5-ethyl-3-methyl-pyrazolo[1,5-a]pyrimidin-7-yl)-[2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]amine (11f), exhibited greater activity than losartan in spontaneously hypertensive rats (SHRs) following oral administration .

Mitochondrial Branched-Chain Aminotransferase (BCATm) Inhibitors

Pyrazolo[1,5-a]pyrimidinone derivatives have been identified as inhibitors of mitochondrial branched-chain aminotransferase (BCATm) . The hybridization of hits from complementary fragment and high-throughput screens led to the discovery of potent BCATm inhibitors based on a 2-benzylamino-pyrazolo[1,5-a]pyrimidinone-3-carbonitrile template . Further structure-guided growth enabled rapid optimization of potency while maintaining ligand efficiency . Focus on physicochemical properties yielded compounds with excellent pharmacokinetic exposure, allowing for a proof-of-concept experiment in mice . Oral administration of 2-((4-chloro-2,6-difluorobenzyl)amino)-7-oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile significantly increased circulating levels of branched-chain amino acids such as leucine, isoleucine, and valine in an acute study .

Synthesis of New Derivatives

Wirkmechanismus

The mechanism of action of 7-Oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. The compound’s nitrile group plays a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Effects on Melting Points : The 5-propyl group increases melting points compared to unsubstituted analogs (e.g., 330–332°C vs. 137–139°C), likely due to enhanced van der Waals interactions and crystallinity .
  • Bioactivity : The 5-propyl substitution in BCATm inhibitors (e.g., compound 61) improves pharmacokinetic exposure, enabling in vivo efficacy . In contrast, 5-phenyl derivatives (e.g., compound 2a) target PDE2, indicating substituent-dependent target specificity .

Molecular Docking and Physicochemical Properties

  • Rigidity and Binding : The pyrazolo[1,5-a]pyrimidine core mimics imidazolopyrimidine in BAY60-7550, enabling similar binding to PDE2 .
  • Ligand Efficiency : The 5-propyl group in compound 61 maintains ligand efficiency while improving logP and solubility, crucial for oral bioavailability .

Biologische Aktivität

7-Oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H10N4O
  • Molecular Weight : 202.22 g/mol
  • CAS Number : 122190028
  • SMILES Notation : CCCC1=CC(=O)N2C(=N1)C(=CN2)C#N

1. Angiotensin II Receptor Antagonism

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including 7-oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile, exhibit significant angiotensin II receptor antagonistic activity. This activity is crucial in managing hypertension and related cardiovascular conditions. In vitro studies have demonstrated that these compounds can effectively block angiotensin II-induced vasoconstriction, providing a therapeutic avenue for hypertension treatment .

2. Inhibition of KDM5

Recent studies have identified this compound as a potent inhibitor of the lysine demethylase KDM5. KDM5 plays a significant role in epigenetic regulation and has been implicated in various cancers. The inhibition of KDM5 by 7-oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile leads to altered gene expression profiles that can inhibit cancer cell proliferation and induce apoptosis in tumor cells .

Structure-Activity Relationship (SAR)

The biological activity of 7-oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is closely linked to its structural features. Modifications at the propyl group and variations in the nitrogenous heterocycle have been shown to influence potency and selectivity for target receptors.

Substituent Biological Activity Effect on Potency
Propyl GroupEnhances lipophilicityIncreases potency
Carbonitrile GroupEssential for receptor bindingCritical for activity

Case Study 1: Antihypertensive Effects

In a controlled study involving spontaneously hypertensive rats (SHR), compounds derived from 7-oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine demonstrated significant reductions in blood pressure compared to control groups. The study highlighted the compound's potential as an effective oral antihypertensive agent .

Case Study 2: Cancer Cell Lines

A series of experiments conducted on various cancer cell lines revealed that this compound effectively inhibits cell growth and induces apoptosis. The mechanism was attributed to its ability to modulate epigenetic markers through KDM5 inhibition, leading to downregulation of oncogenes and upregulation of tumor suppressor genes .

Q & A

Basic: What are the established synthetic routes for 7-oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile and its derivatives?

Methodological Answer:
The core scaffold is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example:

  • Cyclocondensation : Reacting methyl 5-amino-1H-pyrazole-4-carboxylate with methyl 5-[benzyl(tert-butoxycarbonyl)amino]-3-oxopentanoate in acetic acid at 80°C yields 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate .
  • Catalyst-free Biginelli-type synthesis : Ethyl acetoacetate and aldehydes react with 3-amino-pyrazoles under solvent-free conditions to form 4,7-dihydropyrazolo[1,5-a]pyrimidines, with yields optimized via microwave irradiation .

Basic: How are structural and purity parameters validated for this compound class?

Methodological Answer:

  • Elemental Analysis : Carbon, hydrogen, and nitrogen content are validated within ±5% of theoretical values (e.g., 65.44% C, 5.23% H, 23.98% N for compound 4b) .
  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 160–170 ppm) .
    • IR : Stretching vibrations for C≡N (~2200 cm⁻¹), C=O (~1680 cm⁻¹), and NH (~3300 cm⁻¹) confirm functional groups .
  • Melting Points : Sharp melting ranges (e.g., 330–332°C for 4b) indicate purity .

Advanced: What strategies resolve contradictions in biological activity data across derivatives?

Methodological Answer:

  • Substituent Effects : Bioactivity variations arise from substituent electronic/steric properties. For instance, 2-((4-chloro-2,6-difluorobenzyl)amino) derivatives (compound 61) show potent BCATm inhibition (IC₅₀ < 10 nM), while bulkier groups reduce binding affinity .
  • Data Normalization : Compare % inhibition at fixed concentrations (e.g., 10 µM) and use statistical tools (e.g., ANOVA) to account for batch-to-batch variability in enzymatic assays .

Advanced: How are pharmacokinetic properties optimized for in vivo studies?

Methodological Answer:

  • Ligand Efficiency (LE) : Maintain LE > 0.3 during structural optimization by balancing potency (e.g., pIC₅₀) and molecular weight .
  • Physicochemical Tuning : Introduce polar groups (e.g., carboxamides) to improve solubility. For example, bis(pentafluorophenyl) carbonate (BPC)-mediated amidation enhances bioavailability .
  • In Vivo Validation : Acute oral dosing in mice (e.g., 30 mg/kg of compound 61) demonstrates target engagement via elevated plasma BCAA levels .

Advanced: What biological targets are associated with this scaffold?

Methodological Answer:

  • Mitochondrial BCATm Inhibition : Derivatives like compound 61 block branched-chain amino acid catabolism, validated via LC-MS quantification of leucine/isoleucine/valine levels in murine plasma .
  • Antimicrobial Activity : 5-Methyl derivatives (e.g., 7-(hexahydro-1,3-dioxo-1H-isoindol-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile) inhibit Candida albicans (MIC = 8 µg/mL) via MurC enzyme disruption .

Advanced: How is regioselectivity controlled during functionalization?

Methodological Answer:

  • Positional Reactivity : The 5-propyl group directs electrophilic substitution to the 2-position, while the 7-oxo group stabilizes nucleophilic attack at C-3 .
  • Protecting Groups : Boc-protected amines (e.g., N-Boc-N-benzyl-2-aminoethyl) prevent undesired side reactions during cyclization .

Advanced: What computational tools validate structural hypotheses?

Methodological Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes with targets like BCATm (PDB: 3VX8). Hydrophobic interactions with propyl/aryl groups and hydrogen bonds with 7-oxo are critical .
  • ADMET Prediction : SwissADME evaluates logP (<3), TPSA (>80 Ų), and CYP450 inhibition risks to prioritize derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.